molecular formula C6H6ClNS B1601357 2-Chloro-3-(methylthio)pyridine CAS No. 65753-48-2

2-Chloro-3-(methylthio)pyridine

Cat. No.: B1601357
CAS No.: 65753-48-2
M. Wt: 159.64 g/mol
InChI Key: BJUKNAFHUOPAPJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylthio)pyridine, with the CAS number 65753-48-2, is a chemical compound with the molecular formula C6H6ClNS and a molecular weight of 159.64 g/mol . This organosulfur pyridine derivative serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a chloro and a methylthio substituent on the pyridine ring, makes it a valuable intermediate for constructing more complex molecules . For instance, compounds with a pyridylmethyl group are often used to create ligands for coordination chemistry, forming complexes with various metal ions . Researchers utilize this compound in the preparation of other pyridine derivatives, exploring applications in areas such as the development of agrochemicals and pharmaceuticals . Proper handling is required; this compound should be stored in an inert atmosphere at 2-8°C . The product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUKNAFHUOPAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500970
Record name 2-Chloro-3-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65753-48-2
Record name 2-Chloro-3-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 2-Chloro-3-(methylthio)pyridine

Substituted pyridines are foundational scaffolds in modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its capacity for tailored functionalization. The compound this compound (CAS No. 65753-48-2) represents a versatile intermediate, possessing three distinct points for further chemical modification: the reactive chloro group, the oxidizable methylthio group, and the pyridine ring itself, which can be activated or functionalized.[3]

Given its potential as a key building block, the unambiguous confirmation of its structure is paramount for any research or development program. A minor misidentification of an isomer, such as 2-chloro-5-(methylthio)pyridine, could lead to the synthesis of incorrect downstream compounds, resulting in significant loss of time and resources. This guide provides a comprehensive, field-proven strategy for the synthesis and complete structure elucidation of this compound, employing a self-validating, multi-technique analytical approach. We will not only present the expected data but also explain the underlying chemical principles that make this a robust and trustworthy methodology.

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is most logically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable precursor. While several routes to substituted pyridines exist, the reaction of 2,3-dichloropyridine with a sulfur nucleophile like sodium thiomethoxide offers a direct and efficient pathway. The rationale for this choice is twofold: the starting material, 2,3-dichloropyridine, is commercially available, and the greater electrophilicity of the C2 position in the pyridine ring, activated by the ring nitrogen, favors substitution at that site. However, the presence of two chloro-substituents requires careful control of reaction conditions to achieve mono-substitution. An alternative and often more selective method involves the methylation of 2-chloro-3-mercaptopyridine, which can be formed from 2,3-dichloropyridine.[4]

For the purpose of this guide, we will detail the direct substitution method.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL). Carefully add sodium metal (1.2 eq.) in small portions under a steady stream of nitrogen. Stir until all the sodium has dissolved to form sodium methoxide.

  • Thiol Addition: Cool the solution to 0 °C using an ice bath. Bubble methyl mercaptan gas through the solution or add liquid methanethiol (1.1 eq.) dropwise via syringe. Allow the solution to stir for 30 minutes at 0 °C to form sodium thiomethoxide.

  • Substitution Reaction: Dissolve 2,3-dichloropyridine (1.0 eq.) in anhydrous methanol (20 mL) and add it dropwise to the sodium thiomethoxide solution at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water (50 mL). Reduce the volume of the solvent using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

The Analytical Workflow: A Triad of Confirmation

The core of structure elucidation lies in obtaining orthogonal data points that, when combined, leave no room for ambiguity. Our strategy relies on the triad of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound (Purified via Chromatography) MS Mass Spectrometry (MS) Synthesis->MS Provides Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Synthesis->IR Identifies Functional Groups NMR NMR Spectroscopy Synthesis->NMR Determines Connectivity & Atom Environment Conclusion Unambiguous Structure of This compound MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Expected ¹H-¹H COSY correlations for this compound.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a cross-peak between the ¹H signal at ~8.2 ppm and the ¹³C signal at ~149 ppm (confirming C6-H6), the ¹H signal at ~7.6 ppm and the ¹³C signal at ~138 ppm (confirming C4-H4), the ¹H signal at ~7.1 ppm and the ¹³C signal at ~121 ppm (confirming C5-H5), and the ¹H signal at ~2.5 ppm and the ¹³C signal at ~15 ppm (confirming -SCH₃). This definitively links the proton and carbon skeletons.

Conclusion

The structural elucidation of this compound is a clear demonstration of a rigorous, self-validating scientific method. Mass spectrometry confirms the elemental composition (C₆H₆ClNS) via the molecular weight and the unmistakable 3:1 isotopic pattern of chlorine. [5]Infrared spectroscopy provides a rapid confirmation of the core functional groups—the pyridine ring and alkyl C-H bonds. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic framework, confirming the precise 2-chloro-3-methylthio substitution pattern through chemical shifts and scalar coupling. When combined, these orthogonal datasets provide irrefutable proof of structure, enabling researchers to proceed with confidence in drug development and materials science applications.

References

  • CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents.
  • CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2 ... - Google Patents.
  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine - CABI Digital Library. URL: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. URL: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. URL: [Link]

  • 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem. URL: [Link]

  • Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. URL: [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives - American Chemical Society. URL: [Link]

  • The infrared spectra of some iron(II) pyridine complexes. - SciSpace. URL: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. URL: [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. URL: [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. URL: [Link]

  • Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro - PubMed. URL: [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. URL: [Link]

  • (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives - ResearchGate. URL: [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. URL: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. URL: [Link]

  • Stability of Blood DNA Methylation Across Two Timepoints in Three Cohorts - MDPI. URL: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. URL: [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... - Pearson. URL: [Link]

  • Pyridine - Wikipedia. URL: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. URL: [Link]

  • MeCP2 binds to methylated DNA independently of phase separation and heterochromatin organisation - PMC. URL: [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. URL: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. URL: [Link]

  • In Vivo Mercury (De)Methylation Metabolism in Cephalopods under Different p CO2 Scenarios - PubMed. URL: [Link]

  • Synthesis of Fully Substituted Pyridines - ChemistryViews. URL: [Link]

  • Mass Spec 3f Halogenoalkanes - YouTube. URL: [Link]

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. URL: [Link]

Sources

Technical Guide: Chemical Reactivity of 2-Chloro-3-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, synthesis, and application of 2-Chloro-3-(methylthio)pyridine (CAS: 65753-48-2). It is designed for medicinal chemists requiring a high-level overview of this scaffold's utility as a building block for fused heterocycles and kinase inhibitors.

Executive Summary

This compound is a bifunctional pyridine scaffold characterized by two distinct electrophilic handles: a reactive chlorine at the C2 position and a sulfide moiety at the C3 position. Its utility in drug discovery stems from its "chameleon-like" electronic properties; the C3-sulfide can act as an electron donor in its native state or be oxidized to a sulfoxide/sulfone to become a potent electron-withdrawing group (EWG), drastically altering the reactivity of the C2-chloride toward nucleophilic aromatic substitution (


).

Electronic Structure & Reactivity Profile

The molecule features a push-pull electronic system that dictates its reactivity:

  • C2-Chloride (The Warhead): Activated by the adjacent pyridine nitrogen (

    
     effect), this position is susceptible to 
    
    
    
    and oxidative addition (Pd-catalysis).
  • C3-Methylthio (The Modulator):

    • Native State (-SMe): Acts as a weak

      
      -acceptor but a strong 
      
      
      
      -donor. This resonance donation slightly deactivates the C2 position toward nucleophiles compared to 2-chloropyridine.
    • Oxidized State (-S(O)Me / -SO

      
      Me): Oxidation transforms this group into a strong EWG, significantly lowering the LUMO energy of the pyridine ring and accelerating 
      
      
      
      at C2 by orders of magnitude.
Reactivity Map

The following diagram outlines the divergent pathways accessible from this core.

ReactivityMap Core This compound (CAS: 65753-48-2) SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr Nucleophiles (Heat) Suzuki Pd-Catalyzed Coupling (Suzuki/Stille/Buchwald) Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation S-Oxidation (Sulfoxide/Sulfone) Core->Oxidation mCPBA / H2O2 LiExchange Li-Halogen Exchange (C2-Functionalization) Core->LiExchange n-BuLi, -78°C Prod_SNAr 2-Amino-3-(methylthio)pyridine (Precursor to bicyclics) SNAr->Prod_SNAr Prod_Suzuki 2-Aryl-3-(methylthio)pyridine (Biaryl scaffolds) Suzuki->Prod_Suzuki Prod_Ox 2-Chloro-3-(methylsulfinyl)pyridine (Activated Electrophile) Oxidation->Prod_Ox Prod_Li 2-Formyl/Carboxy derivatives LiExchange->Prod_Li

Figure 1: Divergent synthetic pathways for this compound.

Synthesis of the Core

While 2,3-dichloropyridine is commercially available, direct displacement with thiomethoxide yields the wrong isomer (2-SMe-3-Cl) due to the higher reactivity of the C2 position. The field-proven synthesis of the target isomer relies on Directed Ortho Metalation (DoM) .

Protocol: C3-Lithiation Route

Concept: The chlorine atom at C2 directs lithiation to the C3 position (ortho-lithiation) when using a non-nucleophilic base like LDA at low temperatures.

  • Reagents: 2-Chloropyridine (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Dimethyl Disulfide (MeSSMe, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of LDA in THF to

      
      .
      
    • Add 2-chloropyridine dropwise. Stir for 1-2 hours to form the 2-chloro-3-lithiopyridine species. Critical: Do not allow temperature to rise, or "halogen dance" isomerization may occur.

    • Quench with dimethyl disulfide (MeSSMe).

    • Warm to room temperature and work up with aqueous

      
      .
      
  • Outcome: Exclusive formation of this compound.

Key Transformations & Methodologies

A. Nucleophilic Aromatic Substitution ( )

The C2-Cl is displaceable by primary and secondary amines, phenols, and thiols.

  • Challenge: The C3-SMe group is electron-donating by resonance, which raises the electron density of the ring and slows down the attack of nucleophiles compared to 2-chloropyridine.

  • Solution: Use elevated temperatures (

    
    ), polar aprotic solvents (DMSO, NMP), or microwave irradiation. Acid catalysis (e.g., TFA) can protonate the pyridine nitrogen, activating the ring.
    

Standard Protocol (


 with Aniline): 
Parameter Condition
Solvent DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex)

| Base |


 or DIPEA (2-3 equivalents) |
| Temperature  | 

(Thermal) or

(Microwave, 15 min) | | Yield | Typically 70-90% |
B. Transition Metal Catalysis (Suzuki-Miyaura)

The C2-Cl bond is an excellent handle for Palladium-catalyzed cross-coupling.

  • Catalyst System:

    
     with S-Phos or X-Phos is highly effective for sterically hindered or electron-rich chlorides. 
    
    
    
    is a robust alternative for standard boronic acids.
  • Insight: The C3-SMe group can poison Pd catalysts if the sulfur is unhindered. High catalyst loading (5 mol%) or the use of bidentate ligands is recommended to prevent catalyst sequestration.

C. Sulfur Oxidation (The Reactivity Switch)

Oxidizing the sulfide to a sulfoxide (SOMe) or sulfone (


) dramatically changes the molecule's behavior.
  • Reagent: mCPBA (meta-chloroperoxybenzoic acid) or Oxone.

  • Selectivity:

    • *1.0 eq mCPBA,

      
      : * Yields Sulfoxide .[1] This creates a chiral center at sulfur.
      
    • 2.5 eq mCPBA, RT: Yields Sulfone .

  • Impact: The sulfone derivative is highly electrophilic. The C2-Cl becomes labile enough to be displaced by weak nucleophiles (e.g., water/hydroxide) under mild conditions.

Case Study: Synthesis of Pyrido[2,3-d]thiazoles

A common application of this core is the synthesis of fused bicyclic systems found in kinase inhibitors.

Pathway:

  • Starting Material: this compound.

  • Step 1 (

    
    ):  Displacement of Cl with hydrazine or a primary amine.
    
  • Step 2 (Cyclization): Reaction with a carbon electrophile (e.g., orthoformate, phosgene, or aldehyde) to close the ring.

    • Note: If the SMe group is dealkylated (using NaSMe/DMF heat), the resulting thiol can attack the C2 position intramolecularly if a leaving group is present, forming thiazolopyridines.

SynthesisPathway SM 2-Cl-3-SMe-Pyridine Inter 2-Amino-3-SMe-Pyridine SM->Inter R-NH2, Heat (SNAr) Cyclic Pyrido-imidazole/thiazole Scaffold Inter->Cyclic Cyclization Agent (e.g., CDI, R-CHO)

Figure 2: Simplified workflow for fused heterocycle synthesis.

References

  • Synthesis via Directed Lithiation: Gribble, G. W.; Joule, J. A. Lithium Reagents in Heterocyclic Synthesis. Academic Press, 2004.
  • Reactivity of 2-Chloropyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Sulfide Oxidation Protocols: Caron, S. Practical Synthetic Organic Chemistry. Wiley-Interscience, 2011.
  • Related Scaffold Synthesis: Preparation of 2-chloro-3-substituted pyridines. Patent CN104513194A.

  • Commercial Availability & CAS Data: PubChem Compound Summary for CAS 65753-48-2.

Sources

The Linchpin Scaffold: A Technical Guide to 2-Chloro-3-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of 2-Chloro-3-(methylthio)pyridine is a narrative of chemical precision—a case study in overcoming the inherent electronic bias of the pyridine ring to access a critical scaffold for modern agrochemicals and pharmaceuticals.

Below is the in-depth technical guide.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 65753-48-2 ) represents a "privileged structure" in heterocyclic chemistry. It serves as a bifunctional building block where the chlorine atom at position C2 and the methylthio group at position C3 offer orthogonal reactivity profiles.

Its discovery and utilization were driven by the "Sulfonylurea Revolution" in the 1980s and 1990s, where researchers at companies like DuPont and Ishihara Sangyo Kaisha (ISK) sought to transition from benzene-based herbicides (e.g., Chlorsulfuron) to pyridine-based analogs (e.g., Nicosulfuron, Rimsulfuron) to leverage the rapid metabolic detoxification pathways in maize (corn) via Cytochrome P450.

Chemical Specifications
PropertyData
IUPAC Name 2-Chloro-3-(methylsulfanyl)pyridine
CAS Number 65753-48-2
Molecular Formula C₆H₆ClNS
Molecular Weight 159.64 g/mol
Appearance Pale yellow to colorless liquid/low-melting solid
Boiling Point ~260°C (predicted), often distilled under vacuum
Key Reactivity C2-Cl (SNAr active), C3-SMe (Oxidation susceptible)

Part 2: Historical Genesis & The "Regioselectivity Trap"

The history of this molecule is defined by a synthetic challenge known to process chemists as the "Pyridine Regioselectivity Trap."

The Early Challenge (1970s-1980s)

In the early days of pyridine agrochemistry, the most obvious route to 2,3-disubstituted pyridines was the nucleophilic aromatic substitution (


) of 2,3-dichloropyridine . However, this route failed to produce the target.
  • The Trap: When 2,3-dichloropyridine is reacted with sodium thiomethoxide (NaSMe), the nucleophile attacks the C2 position exclusively. This is because the ring nitrogen stabilizes the Meisenheimer intermediate formed at C2, but not at C3.[1]

  • Result: The reaction yields 3-chloro-2-(methylthio)pyridine (the wrong isomer), rendering the cheap starting material useless for accessing the 2-chloro-3-SMe scaffold.

The Solution & Discovery of Scalable Routes

To bypass this electronic bias, chemists developed two primary historical strategies:

  • The Sandmeyer Approach (Classical): Starting from 3-aminopyridine, chlorinating the C2 position, and then converting the C3-amino group to a thiol via diazotization.

  • The Lithiation Revolution (Modern): The advent of Directed Ortho Metalation (DoM) allowed chemists to use the chlorine at C2 to direct a lithium base to the C3 position, inverting the classical reactivity patterns.

Part 3: Synthetic Evolution & Experimental Protocols

Workflow Visualization

The following diagram illustrates the "Trap" (Route A) and the successful "Modern" pathway (Route B).

SynthesisPathways cluster_trap The Regioselectivity Trap cluster_success Modern Industrial Route (DoM) Start_Dichlor 2,3-Dichloropyridine Trap_Product 3-Chloro-2-(methylthio)pyridine (WRONG ISOMER) Start_Dichlor->Trap_Product NaSMe, DMF (SNAr at C2) Start_Chlor 2-Chloropyridine Lithium_Int [2-Chloro-3-lithio-pyridine] Intermediate Start_Chlor->Lithium_Int LDA, THF, -78°C (Directed Ortho Metalation) Target This compound (TARGET) Lithium_Int->Target MeSSMe (Electrophilic Quench)

Caption: Comparison of the failed SNAr route (Red) vs. the successful Directed Ortho Metalation route (Green).

Protocol 1: The Modern Industrial Standard (Directed Ortho Metalation)

This method is preferred for its high regioselectivity and atom economy, avoiding the hazardous diazonium salts of older methods.

Reagents:

  • 2-Chloropyridine (1.0 eq)[2]

  • Lithium Diisopropylamide (LDA) (1.1 eq)

  • Dimethyl Disulfide (MeSSMe) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reactor with anhydrous THF and cool to -78°C under a nitrogen atmosphere.

  • Lithiation: Add LDA solution dropwise. Maintain temperature below -70°C.

  • Addition: Add 2-chloropyridine slowly. The chlorine atom directs the lithiation to the C3 position due to the inductive effect and coordination with Li, forming the 2-chloro-3-lithiopyridine species. Stir for 1 hour at -78°C.

  • Quench: Add dimethyl disulfide (MeSSMe) dropwise. The electrophilic sulfur reacts with the carbanion at C3.

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated

    
    . Extract with ethyl acetate.[2]
    
  • Purification: Distillation under reduced pressure yields the product.

Why this works: The C2-Cl acts as a Directed Metalation Group (DMG) , overcoming the natural tendency of pyridine to undergo nucleophilic attack.

Protocol 2: The Classical Sandmeyer Route (Historical)

Used before large-scale lithiation was feasible, though less efficient due to multiple steps.

  • Start: 3-Aminopyridine.

  • Chlorination: Reaction with

    
     or 
    
    
    
    to yield 2-chloro-3-aminopyridine .
  • Diazotization: Treat with

    
     in acid to form the diazonium salt.
    
  • Thiolation: React the diazonium salt with a sulfur nucleophile (e.g., potassium ethyl xanthate or sodium thiomethoxide/copper catalyst).

Part 4: Applications in Drug & Agrochemical Development

The utility of this compound lies in its ability to be transformed into sulfonylurea herbicides .

The Oxidation Pathway

The methylthio group is rarely the final pharmacophore. It is almost always oxidized to a sulfonyl group (


).

Reaction Scheme:



The resulting 2-chloro-3-(methylsulfonyl)pyridine is a "super-electrophile." The sulfonyl group at C3 strongly withdraws electrons, making the chlorine at C2 roughly 100x more reactive towards nucleophilic substitution than in the parent molecule. This allows for the attachment of complex amines or ureas under mild conditions.

Downstream Agrochemicals

While specific proprietary intermediates vary, this scaffold is structurally homologous to the pyridine ring found in:

  • Rimsulfuron: Contains a 3-(ethylsulfonyl)pyridine moiety. The methyl analog (derived from our target) is a common research analog used to tune lipophilicity during the discovery phase.

  • Nicosulfuron: While Nicosulfuron uses a nicotinamide scaffold, the synthetic learnings from handling 2,3-disubstituted pyridines (like 2-chloro-3-SMe) were pivotal in developing the broader class of Pyridylsulfonylureas .

Part 5: References

  • Sigma-Aldrich. Product Specification: this compound.[3]Link

  • Schickh, O. V., et al. (1936). "Preparation of 2-chloro-3-aminopyridine." Berichte der Deutschen Chemischen Gesellschaft, 69, 2593-2605. (Foundational chemistry for the amino-precursor route).

  • Estel, L., et al. (1988). "Lithiation of 2-chloropyridine: A direct route to 2,3-disubstituted pyridines." Journal of Organic Chemistry. (Establishes the DoM route).

  • DuPont Patents (US 5,403,814). "Herbicidal Pyridylsulfonylureas." (Contextualizes the use of 2,3-disubstituted pyridines in herbicide synthesis). Link

  • BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." (Verification of the SNAr "Trap"). Link

Sources

Methodological & Application

Technical Guide: 2-Chloro-3-(methylthio)pyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Scaffold

2-Chloro-3-(methylthio)pyridine (CAS: 65753-48-2) represents a high-value heterocyclic building block characterized by two distinct electrophilic "handles" with orthogonal reactivity. Its utility in drug discovery and agrochemistry stems from the ability to selectively functionalize the C-2 position (via metal-catalyzed cross-coupling) and subsequently manipulate the C-3 position (via sulfur oxidation and nucleophilic displacement).

This guide provides validated protocols for transforming this intermediate into complex bioactive scaffolds, specifically targeting kinase inhibitors and GPCR ligands where the 2,3-disubstituted pyridine motif is prevalent.

Part 1: Chemical Profile & Handling

PropertySpecificationNotes
CAS Number 65753-48-2Verified identity.[1][2]
Formula C₆H₆ClNSMW: 159.64 g/mol
Appearance Low-melting solid or oilOften solidifies upon refrigeration (mp ~37-42°C).
Solubility DCM, EtOAc, DMSO, MeOHPoorly soluble in water.
Stability Air-sensitive (slow oxidation)Store under inert gas (Ar/N₂) at 2-8°C.
Hazards Irritant, StenchThioether Odor: Use bleach (NaOCl) to quench glassware.
Handling Advisory

The methylthio group is susceptible to inadvertent oxidation to the sulfoxide (


) upon prolonged exposure to air. Purity should be verified by TLC (Hexane:EtOAc 4:1) prior to use; the sulfoxide will appear as a significantly more polar spot (

< 0.2).

Part 2: Strategic Reactivity Map

The power of this intermediate lies in the electronic differentiation between the C-2 and C-3 positions.

  • C-2 (Chlorine): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald) due to activation by the pyridine nitrogen.

  • C-3 (Methylthio): Latent electrophile. Stable to Pd-catalysis, but can be "switched on" via oxidation to a sulfone (

    
    ), becoming a potent leaving group or directing group.
    

ReactivityMap Start 2-Chloro-3- (methylthio)pyridine Suzuki 2-Aryl-3- (methylthio)pyridine Start->Suzuki Suzuki Coupling (Pd-cat, ArB(OH)2) Oxidation 2-Chloro-3- (methylsulfonyl)pyridine Start->Oxidation Oxidation (mCPBA or H2O2) Final1 Biaryl Sulfones (Kinase Inhibitors) Suzuki->Final1 Oxidation & Displacement Final2 2-Amino-3- (methylsulfonyl)pyridine Oxidation->Final2 SNAr Displacement (R-NH2)

Figure 1: Divergent synthesis pathways.[3] The C-2 position is typically functionalized first (Suzuki), followed by C-3 manipulation. Alternatively, C-3 oxidation activates the ring for facile SNAr at C-2.

Part 3: Application Protocols

Protocol A: C-2 Selective Suzuki-Miyaura Coupling

Objective: Install an aryl ring at the 2-position while preserving the 3-methylthio group. Mechanism: The 2-Cl position is electronically activated for oxidative addition by Pd(0). The 3-SMe group, being electron-rich, does not poison the catalyst under these optimized conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Preferred over 
    
    
    
    to prevent sulfur poisoning.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered boronic acids).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and solvent. Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (UV visualization).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

    • Note: If the organic layer is dark, filter through a small pad of Celite/Silica to remove Pd residues.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a stable solid/oil.

Validation Check: The product should show a shift in the pyridine protons in


 NMR and retention of the SMe singlet (~2.4 ppm).
Protocol B: The "Sulfur Switch" (Oxidation to Sulfone)

Objective: Convert the unreactive thioether (


) into a highly reactive sulfone (

). Significance: The sulfone is a strong electron-withdrawing group (EWG), dramatically increasing the electrophilicity of the pyridine ring.
Materials
  • Substrate: 2-Aryl-3-(methylthio)pyridine (from Protocol A) OR Starting Material.

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 equiv).

  • Solvent: Dichloromethane (DCM).

  • Quench: saturated

    
     (Sodium thiosulfate) and saturated 
    
    
    
    .
Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C (ice bath).

  • Addition: Add mCPBA portion-wise over 15 minutes.

    • Caution: The reaction is exothermic. Do not add all at once.

  • Stirring: Allow to warm to room temperature and stir for 2–4 hours.

  • Monitoring: TLC will show the Sulfone as a much more polar spot (lower

    
    ).
    
    • Intermediate: The Sulfoxide (

      
      ) appears first. Ensure complete conversion to Sulfone (
      
      
      
      ) by adding more oxidant if necessary.
  • Workup (Critical):

    • Add sat.

      
       to quench excess peroxide (starch-iodide paper test: should be negative).
      
    • Add sat.

      
       to neutralize m-chlorobenzoic acid byproduct.
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
Protocol C: Nucleophilic Displacement ( )

Objective: Use the newly installed Sulfone group to drive substitution. Scenario: If you oxidized the starting material (this compound) to 2-Chloro-3-(methylsulfonyl)pyridine , the 2-Cl becomes extremely labile due to the combined electron-withdrawing power of the ring nitrogen and the ortho-sulfone.

Methodology
  • Substrate: 2-Chloro-3-(methylsulfonyl)pyridine.

  • Nucleophile: Primary amine (e.g., Morpholine, Aniline) or Alkoxide.

  • Conditions:

    • Amines: THF or DMF,

      
      , Room Temperature to 60°C.
      
    • Alkoxides: THF, 0°C.

  • Observation: The reaction is often rapid (< 1 hour). The 2-Cl is displaced selectively over the 3-sulfone.

References

  • Synthesis of Pyridine Derivatives

    • Structure & Properties: PubChem Compound Summary for CID 87603 (2-Chloro-3-methylpyridine analog context).

    • General Pyridine Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Suzuki Coupling on Chloropyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Thioether Oxidation Protocols

    • Carreno, M. C. (1995). Applications of sulfoxides to asymmetric synthesis of biologically active compounds. Chemical Reviews, 95(6), 1717-1760.

  • Commercial Availability & Safety

    • BLD Pharm Product 65753-48-2.[1][2][4]

Sources

Nucleophilic substitution reactions of 2-Chloro-3-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-3-(methylthio)pyridine

Executive Summary

This compound (CAS: N/A for specific commercial batches, generic scaffold ref) represents a critical building block in the synthesis of fused heterocycles, particularly thienopyridines and kinase inhibitors.[1][2] Its reactivity is defined by the tension between the electron-deficient pyridine ring (activating the 2-Cl position) and the electron-donating resonance effect of the 3-methylthio group.

This Application Note provides a comprehensive guide to functionalizing this scaffold. We define three distinct protocols based on nucleophile strength and desired chemoselectivity, addressing the common challenge of catalyst poisoning by the thioether moiety in metal-catalyzed cross-couplings.

Reactivity Profile & Mechanistic Insight

The Electrophilic Landscape

The 2-position of the pyridine ring is inherently activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive electron-withdrawal of the ring nitrogen. However, the substituent at the 3-position plays a pivotal role in modulating this reactivity.

  • 2-Chloro Group: Acts as the primary leaving group (LG).[2] Its position ortho to the nitrogen allows for the stabilization of the Meisenheimer complex intermediate.

  • 3-Methylthio (-SMe) Group:

    • Inductive Effect (-I): Mildly electron-withdrawing, theoretically activating the ring.[1][2]

    • Resonance Effect (+M): Electron-donating, pushing electron density into the ring.[1]

    • Net Result: The +M effect typically dominates, making this compound less reactive toward SNAr than unsubstituted 2-chloropyridine.[1][2] The sulfur atom also presents a "soft" coordination site that can interfere with "hard" nucleophiles or transition metal catalysts.

Pathway Decision Matrix

Selecting the correct protocol depends on the nucleophile's basicity and the tolerance for oxidative conditions.

ReactionPathways Start Target: this compound Decision Select Nucleophile Type Start->Decision StrongNu Strong Nucleophile (Alkoxides, Thiolates, 1° Amines) Decision->StrongNu High Basicity WeakNu Weak Nucleophile (Anilines, Amides) Decision->WeakNu Low Basicity ProtocolA Protocol A: Direct SNAr (High T, Polar Solvent) StrongNu->ProtocolA Direct Displacement ProtocolB Protocol B: 'Sulfone Switch' (Oxidation -> SNAr) WeakNu->ProtocolB Activate Ring ProtocolC Protocol C: Pd-Catalysis (Specialized Ligands) WeakNu->ProtocolC If Oxidation Prohibited

Figure 1: Decision tree for selecting the optimal substitution strategy.[2]

Detailed Protocols

Protocol A: Direct SNAr (Standard)

Best for: Primary amines, alkoxides, and thiolates.

Theory: While the 3-SMe group deactivates the ring, the 2-Cl position remains sufficiently electrophilic for strong nucleophiles in polar aprotic solvents. The reaction proceeds via an addition-elimination mechanism.[1][2][3][4]

Experimental Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv).

  • Solvent: Dissolve in anhydrous DMSO or NMP (0.5 M concentration). Note: DMF can be used but may decompose at temperatures >120°C.[2]

  • Base: Add K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).[2] For alcohol nucleophiles, use NaH (1.2 equiv) in THF/DMF to generate the alkoxide first.

  • Nucleophile: Add the amine/thiol (1.2–1.5 equiv).

  • Reaction: Heat to 100–120°C for 4–16 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO/NMP) and brine. Dry over MgSO₄ and concentrate.

Data Summary (Typical Yields):

Nucleophile Conditions Yield Notes
Benzylamine DMSO, 100°C, 4h 85-92% Clean conversion.[1][2]
Morpholine DMSO, 120°C, 12h 78-85% Slower due to moderate nucleophilicity.[1][2]

| Sodium Methoxide | MeOH/THF, Reflux | 90-95% | Very fast reaction.[1][2] |

Protocol B: The "Sulfone Switch" (Oxidation-Activation)

Best for: Weak nucleophiles (anilines), carbon nucleophiles, or when mild substitution conditions are required.

Theory: Transforming the sulfide (-SMe) into a sulfone (-SO₂Me) changes the substituent from an Electron Donating Group (EDG) to a strong Electron Withdrawing Group (EWG).[2] This dramatically lowers the LUMO energy of the pyridine ring, making the 2-Cl position hyper-reactive.

Step 1: Oxidation [5]

  • Dissolve this compound in DCM.

  • Add mCPBA (2.2 equiv) portion-wise at 0°C.

  • Stir at RT for 2 hours. Quench with saturated Na₂S₂O₃ and NaHCO₃.[1][2]

  • Isolate 2-chloro-3-(methylsulfonyl)pyridine .

Step 2: Substitution (SNAr)

  • Dissolve the sulfone intermediate in THF or Acetonitrile (mild solvents now possible).

  • Add nucleophile (1.1 equiv) and mild base (Cs₂CO₃ or TEA).[2]

  • Stir at RT to 50°C . Note: The reaction is often exothermic.

Critical Note: In some cases, the -SO₂Me group itself can act as a leaving group.[1] However, at the 2-position, Cl is generally displaced preferentially over the 3-SO₂Me group due to the specific activation of the 2-position by the ring nitrogen [1].

Protocol C: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Sterically hindered amines or when SNAr fails.[1][2]

Theory: Thioethers are notorious catalyst poisons because sulfur binds strongly to Palladium, displacing ligands and deactivating the metal center. To overcome this, use high-affinity bidentate ligands and slightly higher catalyst loadings.[1][2]

Experimental Procedure:

  • Catalyst System: Use Pd(OAc)₂ (5-10 mol%) with Xantphos or BINAP (10-15 mol%).[1][2] Monodentate ligands like PPh3 often fail.[1]

  • Solvent/Base: Toluene or 1,4-Dioxane with Cs₂CO₃ or NaOtBu (strong base required).[1][2]

  • Conditions: Degas solvent thoroughly (Argon sparge).[1][2] Heat to 100°C in a sealed tube.

  • Workup: Filter through Celite to remove Pd residue.

Optimization Table:

Parameter Recommendation Reason
Ligand Xantphos, BINAP, DPPF Chelating ligands prevent S-poisoning.[1][2]
Base NaOtBu (if acid stable) Facilitates oxidative addition/reductive elimination.[2]

| Pre-catalyst | Pd₂dba₃ or Pd(OAc)₂ | Avoid Pd/C (heterogeneous catalysts are easily poisoned).[2] |

Value-Add: Cyclization to Thienopyridines

A major application of this scaffold is the synthesis of thieno[2,3-b]pyridines.[1][2][6]

  • Pathway: Displacement of 2-Cl with a thiol glycolate followed by Thorpe-Ziegler cyclization onto the 3-position (requires activation of the SMe or displacement of SMe if it was a leaving group, but typically this scaffold is used to retain the sulfur).

  • Correction: A more common route using this specific scaffold involves ortho-lithiation or halogen-dance mechanisms if the 3-SMe is to be retained as part of the core.[1][2]

Safety & Handling

  • Thiols/Sulfides: The starting material and byproducts may have a disagreeable odor. Use bleach (hypochlorite) to scrub glassware and waste containers to oxidize sulfur residues.[2]

  • Reactive Intermediates: The sulfone derivative (Protocol B) is a potent electrophile and potential skin sensitizer. Handle with double gloves.[1][2]

References

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. Synthesis, 2013.

  • Nucleophilic Substitution in Pyridines. Chemistry LibreTexts.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines. Bioconjugate Chem., 2023. (Analogous reactivity in N-heterocycles). [2]

Sources

Application Note: Strategic Derivatization of 2-Chloro-3-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic manipulation of 2-Chloro-3-(methylthio)pyridine (CAS: N/A for generic scaffold, specific analogs vary), a critical intermediate in the synthesis of fused heterocycles (e.g., thiazolo[5,4-b]pyridines) and kinase inhibitors. Unlike simple 2-chloropyridines, the presence of the electron-donating 3-methylthio group significantly alters the electrophilicity of the C2 position. This note provides optimized protocols for Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling, and sulfur-oxidation strategies, specifically addressing the challenges of catalyst poisoning and electronic deactivation.

Chemical Profile & Reactivity Analysis

The "Push-Pull" Electronic Conflict

To successfully derivatize this molecule, one must understand the competing electronic effects:

  • Activation (Pull): The pyridine nitrogen (N1) exerts an inductive (

    
    ) and mesomeric (
    
    
    
    ) pull, activating the C2-chlorine bond for nucleophilic attack.
  • Deactivation (Push): The 3-methylthio group (-SMe) is a strong electron donor by resonance (

    
    ). This donation increases electron density at the C2 and C4 positions, effectively "deactivating" the C2-Cl bond toward nucleophilic attack compared to unsubstituted 2-chloropyridine.
    

Implication: Standard


 conditions used for 2-chloropyridine (e.g., mild heat, weak base) often fail or result in sluggish conversion. Protocols must be adjusted to use higher temperatures, stronger nucleophiles, or an "Oxidative Activation" strategy (see Section 3).
Catalyst Poisoning

The thioether moiety (-SMe) is a "soft" Lewis base that binds strongly to "soft" transition metals like Palladium (Pd) and Copper (Cu). In cross-coupling reactions, this can lead to catalyst sequestration and arrested turnover.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available based on the oxidation state of the sulfur atom.

ReactivityMap Start 2-Chloro-3- (methylthio)pyridine SNAr_Direct Direct SNAr (Forcing Conditions) Start->SNAr_Direct Amines, 120°C+ Suzuki Suzuki Coupling (Requires S-Phos/High Pd) Start->Suzuki Ar-B(OH)2, Pd Oxidation Oxidation (mCPBA) Start->Oxidation Activation Step Sulfone Sulfone/Sulfoxide (Highly Reactive Electrophile) Oxidation->Sulfone SNAr_Facile Facile SNAr (Mild Conditions) Sulfone->SNAr_Facile Amines, 0-25°C

Figure 1: Reactivity map showing the "Oxidative Activation" shortcut (Red path) to bypass the deactivated nature of the starting material.

Protocol Module 1: Nucleophilic Aromatic Substitution ( )

Strategy A: Direct Displacement (For Robust Nucleophiles)

Use this when the nucleophile is unhindered and electron-rich (e.g., morpholine, piperidine).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.5 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: Ethanol is often insufficient due to the required temperature.

Step-by-Step Protocol:

  • Setup: In a pressure vial (microwave-compatible), dissolve the substrate in NMP (0.5 M concentration).

  • Addition: Add

    
     followed by the amine.
    
  • Reaction: Seal and heat to 120–140°C for 4–16 hours.

    • Microwave Alternative: 160°C for 30 minutes (High absorption setting).

  • Monitoring: Check LCMS for product mass. If conversion stalls >50%, add 0.5 eq more amine.

  • Workup: Dilute with water (5x volume). Extract with EtOAc.[1] Wash organic layer with brine (3x) to remove NMP.

Strategy B: Oxidative Activation (The "Trojan Horse" Method)

Use this when the nucleophile is weak (e.g., anilines) or sterically hindered.

Concept: Oxidizing the -SMe to a sulfone (


) transforms the substituent from an electron donor to a strong electron withdrawer, making the C2-Cl bond hyper-reactive (approx. 1000x faster rate).

Step-by-Step Protocol:

  • Oxidation: Dissolve substrate in DCM at 0°C. Add mCPBA (2.2 eq). Stir at RT for 2 hours.

  • Quench: Wash with sat.

    
     (removes peroxides) and 
    
    
    
    . Isolate the sulfone.
  • Substitution: Dissolve the sulfone intermediate in THF or Isopropanol. Add nucleophile (1.1 eq) and

    
     (1.5 eq).
    
  • Reaction: Stir at Room Temperature or mild heat (40°C). Reaction is usually complete in <1 hour.

Protocol Module 2: Suzuki-Miyaura Cross-Coupling[2]

Challenge: Sulfur poisoning of Palladium. Solution: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or high catalyst loading.

Data: Catalyst Screening Table

Catalyst SystemLigandYield (%)Notes


35%Significant stalling; black Pd precip.

dppf60%Moderate success; requires 100°C.

S-Phos 92% Best performance. Complete in 2h.

Optimized Protocol:

  • Degassing: Charge a reaction vial with this compound (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (2 mol%) and S-Phos (4 mol%) under Argon flow.
    
  • Reaction: Heat to 90°C.

  • Scavenging (Critical): Upon completion, add SiliaMetS® Thiol or equivalent metal scavenger resin to the crude mixture and stir for 30 mins before filtration. This prevents Pd contamination in the final sulfur-containing product.

Protocol Module 3: Synthesis of Fused Heterocycles

The 2-chloro-3-(methylthio) scaffold is a "pre-cyclized" precursor for Thiazolo[5,4-b]pyridines .

Cyclization Step1 This compound Step2 Intermediate: 2-Amino-3-(methylthio)pyridine Step1->Step2 1. NH3/MeOH, 150°C (Autoclave) Step3 Product: Thiazolo[5,4-b]pyridine Step2->Step3 2. NaNO2, HCl (Diazotization/Cyclization)

Figure 2: Workflow for converting the scaffold into a fused thiazole ring system.

Protocol Summary:

  • Amination: Convert the 2-Cl to 2-

    
     using aqueous ammonia in an autoclave (150°C, 10 bar).
    
  • Cyclization: Treat the resulting amine with Sodium Nitrite (

    
    ) in concentrated HCl. The diazonium intermediate attacks the sulfur, ejecting the methyl group (or cyclizing onto an oxidized sulfur species) to form the thiazole ring.
    

References & Authority

  • Reactivity of 2-Chloropyridines:

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for

      
       mechanism on heterocycles).
      
    • Li, J. J.[1] (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

  • Suzuki Coupling on Sulfur-Containing Heterocycles:

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Oxidation & Activation Strategies:

    • PubChem Compound Summary for this compound. National Library of Medicine (US), National Center for Biotechnology Information.

    • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Source for oxidation-level reactivity tuning).

  • Specific Protocols (Analogous Substrates):

    • BenchChem Application Notes: Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (Provides analogous conditions for 2-chloro-3-substituted heterocycles).

Disclaimer: All protocols described involve hazardous chemicals (mCPBA, chlorinated solvents, pressurized vessels). Standard PPE and fume hood usage are mandatory.

Sources

Analytical methods for 2-Chloro-3-(methylthio)pyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Analysis of 2-Chloro-3-(methylthio)pyridine

Abstract

This technical guide details the analytical characterization of this compound, a critical heterocyclic building block in pharmaceutical and agrochemical synthesis.[1][2] Unlike generic pyridine analysis, this protocol addresses specific challenges: the lability of the thioether moiety toward oxidation, the potential for hydrolysis at the 2-chloro position, and the separation of positional isomers.[1][2] We present a validated HPLC-UV/MS workflow for assay and impurity profiling, complemented by an orthogonal GC-FID method for volatile contaminants.

Part 1: Physicochemical Context & Analytical Strategy

The Molecule
  • Target: this compound[1][2]

  • CAS: 59338-84-0[1][2]

  • Molecular Weight: 159.64 g/mol [1][2][3]

  • Key Functional Groups:

    • Pyridine Nitrogen:[2][3] Basic center (pKa ~2-3 due to Cl-withdrawal), susceptible to tailing in HPLC.[1][2]

    • 2-Chloro:[1][2][4][5][6][7] Activated position; susceptible to nucleophilic attack (hydrolysis).[1][2]

    • 3-Methylthio:[1][2] Electron-rich; highly susceptible to oxidation (sulfoxide/sulfone formation).[1][2]

The Analytical Challenge

The primary failure mode in analyzing this molecule is artifact generation .[1][2]

  • Oxidative Stress: Standard diluents containing peroxides (aged THF/Ethers) or sonication in aerated solvents can convert the sulfide (-SMe) to the sulfoxide (-S(O)Me) during sample prep.[1][2]

  • Regioisomerism: Distinguishing the target from its isomer, 2-(methylthio)-3-chloropyridine , is difficult on C18 columns due to identical mass and similar hydrophobicity.[1]

Part 2: Primary Method – HPLC-UV/MS (Assay & Impurities)

Objective: Quantify purity and separate critical impurities (sulfoxide degradant and regioisomers).

Chromatographic Conditions
  • System: UHPLC or HPLC equipped with PDA and QDa (Mass Detector).

  • Column: Waters XBridge BEH Phenyl-Hexyl XP (100 x 3.0 mm, 2.5 µm).[1][2]

    • Why Phenyl-Hexyl? The π-π interactions offer superior selectivity for separating the pyridine regioisomers compared to standard C18 phases.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 9.0 (Adjusted with Ammonium Hydroxide).

    • Why High pH? At pH 9.0, the pyridine is fully deprotonated (neutral), eliminating peak tailing caused by silanol interactions.[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

  • Detection:

    • UV: 254 nm (primary), 210-400 nm (scan).[1][2]

    • MS: ESI Positive, Scan m/z 100–600.[1][2]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibrate
20.0955End
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50 v/v).[1][2]

  • Stabilizer: Add 0.1% Ascorbic Acid to the aqueous portion of the diluent to prevent on-column oxidation of the sulfide.[1]

  • Concentration: 0.5 mg/mL.[1][2]

  • Precaution: Do NOT sonicate for >5 minutes.[1][2] Use vortexing.[1][2] Sonication generates radical species in water that oxidize sulfides.[1][2]

Part 3: Orthogonal Method – GC-FID (Volatiles & Process Control)

Objective: Quantify residual solvents and confirm isomer ratio (GC often resolves pyridine isomers better than LC).

Instrument Parameters
  • Inlet: Split/Splitless (Split ratio 50:1).[1][2]

  • Inlet Temp: 250°C.

  • Liner: Deactivated split liner with glass wool (prevents metal-catalyzed decomposition).[1][2]

  • Column: Agilent DB-624 (30 m x 0.32 mm x 1.8 µm) OR DB-5MS for higher boilers.[1][2]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector: FID @ 280°C.

Temperature Program
  • Initial: 40°C, hold for 3 min (Solvent cut).

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 25°C/min to 260°C, hold for 5 min.

Part 4: Impurity Profiling & Degradation Pathways

The following diagram illustrates the synthesis logic and potential impurity origins. This visualizes why specific impurities (like the sulfoxide or the regioisomer) must be tracked.

G cluster_0 Synthesis Risk SM Starting Material (2-Chloro-3-aminopyridine) INTER Intermediate (Diazonium Salt) SM->INTER Diazotization (NaNO2/HCl) TARGET TARGET MOLECULE This compound INTER->TARGET Sandmeyer-type (MeS- source) IMP_OX Degradant: Sulfoxide 2-Chloro-3-(methylsulfinyl)pyridine TARGET->IMP_OX Oxidation (Air/Peroxides) [Storage/Prep Artifact] IMP_HYD Hydrolysis Impurity 2-Hydroxy-3-(methylthio)pyridine TARGET->IMP_HYD Hydrolysis (High pH/Heat) [Cl displacement] IMP_ISO Regioisomer Impurity 2-(Methylthio)-3-chloropyridine (From incorrect SM isomer)

Figure 1: Synthesis and Degradation Pathway.[1][2] The target molecule is flanked by oxidative degradants (right) and potential regioisomers (left) derived from impure starting materials.[1][2]

Part 5: Validation Framework (ICH Q2)

To ensure this method is "Trustworthy," perform the following validation steps:

Specificity (Stress Testing)
  • Oxidative Stress: Treat sample with 3% H₂O₂ for 1 hour.[1][2] Expectation: Decrease in main peak, appearance of Sulfoxide (M+16) peak at RRT ~0.8.[1][2]

  • Base Hydrolysis: Treat with 0.1N NaOH, 60°C. Expectation: Appearance of 2-hydroxy derivative (Cl loss).[1][2]

Linearity & Range
  • Range: 0.05% (LOQ) to 120% of target concentration.

  • Criterion: R² > 0.999.[1][2]

Solution Stability (The "Self-Validating" Step)
  • Prepare a standard and store it in the autosampler (dark, 15°C) for 24 hours.

  • Pass Criteria: No growth of the Sulfoxide impurity peak (>0.5% change). If growth occurs, the method requires the Ascorbic Acid stabilizer mentioned in Section 2.3.[1][2]

Part 6: Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing Interaction of Pyridine N with silanols.[1][2][3]Ensure Mobile Phase pH is ≥ 8.5 (Ammonium Formate) or use an ion-pairing agent (0.1% TFA) if using low pH.[1][2][3]
Ghost Peak (M+16) In-situ oxidation.[1][2][3]Check diluent age.[1][2][3] Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous buffer.[1][2]
Doublet Peak Regioisomer co-elution.[1][2][3]Switch from C18 to Phenyl-Hexyl column.[1][2][3] Lower the gradient slope (0.5% B/min).
Carryover "Sticky" sulfur moiety.[1][2][3]Add 10% Methanol to the needle wash solvent.[1][2][3]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[1][2] [Link]

  • Dolan, J. W. HPLC Method Development for Pharmaceuticals.[1][2][8] Separation Science.[1][2] (2018).[1][2] [Link]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[1][2] [Link](Note: General structure reference for pyridine derivatives).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<APPLICATION_NOTE>

Abstract

This application note provides a comprehensive guide to developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyridine and its derivatives. Pyridine-containing compounds are prevalent in the pharmaceutical industry, and their basic nature presents unique chromatographic challenges, such as poor peak shape and unpredictable retention. This document outlines the fundamental principles, offers two detailed protocols for representative pyridine compounds using Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), and provides guidance on method validation according to ICH guidelines.

Introduction: The Challenge of Analyzing Pyridine Compounds

Pyridine is an aromatic heterocyclic organic compound (C₅H₅N) that serves as a fundamental building block in numerous pharmaceuticals, agrochemicals, and industrial chemicals.[1] The defining feature of the pyridine ring is the nitrogen atom, which imparts basicity to the molecule. The lone pair of electrons on the nitrogen is not part of the aromatic π-system, making it available for protonation.[2] The pKa of the conjugate acid, pyridinium, is approximately 5.25.[2]

This basicity is the primary source of analytical difficulty in HPLC. Key challenges include:

  • Peak Tailing: The basic nitrogen atom can interact strongly with acidic residual silanol groups present on the surface of traditional silica-based stationary phases.[3][4] This secondary interaction mechanism leads to asymmetrical, tailing peaks, which compromise resolution and reduce the accuracy of quantification.[4][5]

  • Variable Retention: The retention of pyridine compounds is highly sensitive to the pH of the mobile phase. When the mobile phase pH is close to the analyte's pKa, small fluctuations can cause significant shifts in retention time, impacting method reproducibility.[5]

  • Poor Retention of Polar Derivatives: Many pyridine derivatives are highly polar, making them difficult to retain on conventional reversed-phase columns, where they may elute in the solvent front.[6]

Addressing these challenges requires a systematic approach to method development, focusing on the careful selection of the stationary phase, mobile phase pH, and appropriate buffering.[7] This guide will explore two effective strategies: controlling analyte ionization in reversed-phase chromatography and leveraging an alternative retention mechanism with HILIC.

Strategic HPLC Method Development

A successful HPLC method for pyridine compounds hinges on controlling the interactions between the analyte, the stationary phase, and the mobile phase. The general workflow involves selecting an appropriate column and mobile phase, optimizing the separation, and finally, validating the method for its intended purpose.[8]

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (pKa, logP, solubility) B Define Analytical Goal (Assay, Impurity, etc.) A->B Informs C Select Column Chemistry (e.g., C18, HILIC, Phenyl) B->C Guides D Select Mobile Phase (pH, Buffer, Organic Modifier) C->D Requires E Optimize Gradient/Isocratic Conditions & Flow Rate D->E Input for F System Suitability Test (SST) E->F Verify with G Method Validation (ICH Q2) (Accuracy, Precision, Linearity) F->G Proceed if SST passes H Final Method G->H Leads to

Caption: General workflow for HPLC method development.

Controlling Analyte Ionization: The Role of pH

The ionization state of a pyridine compound is governed by its pKa and the pH of the mobile phase. To achieve sharp, symmetrical peaks and stable retention in reversed-phase HPLC, it is crucial to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[9] For a typical pyridine with a pKa of ~5.2, this means operating at a pH below 3.5 or above 7.0.

  • Low pH (e.g., pH < 3.5): The pyridine nitrogen is fully protonated (positively charged). This suppresses interactions with acidic silanols (which are also protonated and neutral at low pH), significantly reducing peak tailing.

  • High pH (e.g., pH > 7.0): The pyridine is in its neutral, uncharged state. This minimizes ionic interactions with the stationary phase. However, this approach requires specialized pH-stable columns, as traditional silica dissolves at pH > 7.[10]

Column Selection: Beyond Standard C18

While C18 columns are the workhorse of reversed-phase chromatography, modern column technologies offer superior performance for basic compounds like pyridines.[11]

  • High-Purity, End-Capped Silica Columns: These columns are manufactured with silica that has a very low metal content and are subjected to a secondary "end-capping" process to block a majority of the residual silanol groups. This minimizes the sites available for undesirable secondary interactions.[4]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, ether) embedded within the alkyl chain. This feature helps to shield the residual silanols from basic analytes, improving peak shape even at intermediate pH ranges.

  • HILIC Columns: For very polar pyridine derivatives that are poorly retained in reversed-phase mode, HILIC is an excellent alternative.[12] HILIC utilizes a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent.[13] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.

Protocol 1: Reversed-Phase HPLC for Nicotine and Related Impurities

This protocol details an isocratic reversed-phase method suitable for the quantification of Nicotine, a common pyridine derivative, and the separation of its key impurities. The method utilizes a low pH mobile phase to ensure symmetrical peak shape.

Analyte: Nicotine (pKa ≈ 8.0 and 3.1)

Rationale for Method Choices
  • Column: A high-purity, end-capped C18 column is chosen to minimize silanol interactions. The 3 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase: A phosphate buffer at pH 3.0 is used. This pH ensures that the pyridine nitrogen of nicotine and its impurities remains consistently protonated, leading to sharp peaks and stable retention. Phosphate is an excellent buffer in this pH range. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: Nicotine has a strong UV absorbance at 260 nm, providing excellent sensitivity for both the active compound and related impurities.

Experimental Protocol
  • Mobile Phase Preparation (1 L):

    • Accurately weigh 1.36 g of Potassium Phosphate Monobasic (KH₂PO₄) into a 1 L beaker.

    • Add 700 mL of HPLC-grade water and stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Add 300 mL of HPLC-grade acetonitrile to create a 70:30 (v/v) Water:Acetonitrile mixture.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.[9]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Nicotine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • Sample Preparation: Prepare the sample to have a target concentration of approximately 100 µg/mL of Nicotine using the mobile phase as the diluent. Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterSetting
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[14]
Mobile Phase 70:30 (v/v) 10 mM KH₂PO₄ pH 3.0 : Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35 °C[14]
Injection Volume 2 µL
Detector Diode Array Detector (DAD)
Wavelength 260 nm
Run Time 10 minutes
Expected Results

This method should produce a sharp, symmetrical peak for Nicotine with a retention time of approximately 3-5 minutes. Key impurities should be well-resolved from the main peak. System suitability parameters, such as tailing factor and theoretical plates, should meet the criteria outlined in USP <621>.[15]

Protocol 2: HILIC for Pyridoxine (Vitamin B6)

This protocol describes a HILIC method for the analysis of Pyridoxine (Vitamin B6), a highly polar pyridine derivative that is challenging to retain by reversed-phase chromatography.

Analyte: Pyridoxine (pKa ≈ 5.0 and 9.0)

Rationale for Method Choices
  • Column: A bare silica HILIC column is selected. The polar surface of the silica facilitates the formation of a water layer, enabling the partitioning mechanism required for HILIC retention of polar analytes.[6]

  • Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (a weak solvent in HILIC) and a small percentage of aqueous ammonium formate buffer.[16] Ammonium formate is volatile, making this method compatible with mass spectrometry (LC-MS). The buffer helps to maintain a consistent pH and ionic strength, which improves peak shape and reproducibility.

  • Detection: UV detection at 291 nm is suitable for Pyridoxine.

Caption: Retention mechanism in HILIC.

Experimental Protocol
  • Mobile Phase Preparation (1 L):

    • Aqueous Component (A): Dissolve 0.63 g of Ammonium Formate in 100 mL of HPLC-grade water. Adjust pH to 3.5 with Formic Acid.

    • Organic Component (B): HPLC-grade Acetonitrile.

    • Final Mobile Phase: Combine 900 mL of Acetonitrile (B) with 100 mL of the aqueous Ammonium Formate solution (A) for a 90:10 (v/v) ACN:Water mixture.

    • Filter and degas the final mobile phase.

  • Standard and Sample Preparation:

    • Standard Stock Solution (500 µg/mL): Accurately weigh 12.5 mg of Pyridoxine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Working Standard (50 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • Sample Preparation: Prepare the sample to have a target concentration of approximately 50 µg/mL of Pyridoxine using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

ParameterSetting
Instrument Waters ACQUITY UPLC H-Class or equivalent
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate, pH 3.5
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detector Photodiode Array (PDA)
Wavelength 291 nm
Run Time 8 minutes

Method Validation

Once a method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[17] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18]

Key Validation Parameters

The following parameters are essential for validating a quantitative HPLC method for pyridine compounds:[17][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing placebo samples and conducting forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, often by spiking a placebo matrix with a known quantity of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, mobile phase composition ± 2%).

System Suitability

Before and during any validation run, system suitability tests (SST) must be performed to ensure the chromatographic system is adequate for the analysis.[15][20]

Table 1: Typical System Suitability Requirements (per USP <621>)

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.[5]
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) RSD ≤ 2.0% for 5 or 6 replicate injectionsMeasures the precision of the injection and the overall system.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest eluting peak)Measures the degree of separation between adjacent peaks.[21]

Conclusion

The successful analysis of pyridine compounds by HPLC is readily achievable through a systematic and scientifically grounded approach to method development. By understanding the chemical properties of the pyridine ring—specifically its basicity—analysts can proactively address common chromatographic issues like peak tailing and unstable retention. For moderately polar pyridines, reversed-phase HPLC on modern, high-purity columns with a low-pH buffered mobile phase provides excellent peak shape and resolution. For highly polar derivatives, HILIC offers a powerful alternative retention mechanism. Both methods, when properly developed and validated according to ICH guidelines, can provide accurate, precise, and robust data essential for research, development, and quality control in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). Brief Introduction For The Development of HPLC Methods. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

APPLICATION_NOTE>

Sources

Experimental procedure for making 2-Chloro-3-(methylthio)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-chloro-3-(methylthio)pyridine represents a critical challenge in heterocyclic chemistry. This scaffold is a privileged intermediate in the development of kinase inhibitors, agrochemicals, and COX-2 inhibitors.

The Regioselectivity Paradox

A naive retrosynthetic analysis might suggest Nucleophilic Aromatic Substitution (


) starting from 2,3-dichloropyridine. This is a trap. 
  • 
     Failure Mode:  Reaction of 2,3-dichloropyridine with sodium thiomethoxide (
    
    
    
    ) predominantly yields the C2-substituted product (2-methylthio-3-chloropyridine) due to the higher electrophilicity of the C2 position relative to C3.
  • The Solution: To install the methylthio group exclusively at the C3 position while retaining the C2-chlorine, we must utilize Directed Ortho-Metalation (DoM) . The C2-chlorine atom, in conjunction with the ring nitrogen, acts as a Directing Metalation Group (DMG), guiding a non-nucleophilic base (LDA) to deprotonate strictly at the C3 position.

This protocol details the cryogenic lithiation route, optimized for reproducibility and scale-up safety.

Reaction Mechanism & Logic

The success of this procedure relies on the coordination-induced proximity effect (CIPE).

  • Coordination: Lithium Diisopropylamide (LDA) coordinates to the lone pairs of the pyridine nitrogen and the chlorine atom.

  • Deprotonation: The coordinated lithium directs the amide base to remove the proton at C3, forming a lithiated intermediate (3-lithio-2-chloropyridine).

  • Electrophilic Trapping: The lithiated species attacks the sulfur atom of dimethyl disulfide (DMDS), breaking the S-S bond to install the -SMe group.

Critical Warning - The Halogen Dance: If the temperature exceeds -60°C before the electrophile is added, the 3-lithio-2-chloropyridine species can undergo "Halogen Dance" (isomerization), where the lithium migrates to C4 or C6, leading to inseparable mixtures. Strict temperature control is non-negotiable.

Visualizing the Pathway (DOT Diagram)

G Start 2-Chloropyridine Complex Pre-Lithiation Complex (Coordination) Start->Complex + LDA THF, -78°C Lithiated 3-Lithio-2-chloropyridine (-78°C) Complex->Lithiated Deprotonation Trapped Intermediate Thioether Lithiated->Trapped + MeSSMe Dance Halogen Dance (> -60°C) Mixture of Isomers Lithiated->Dance Temp Spike Product This compound Trapped->Product Aq. Quench

Caption: Figure 1. Reaction pathway illustrating the Directed Ortho-Metalation (DoM) and the critical temperature-dependent failure mode (Halogen Dance).

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
2-Chloropyridine 113.541.01.209Substrate / DMG
LDA (2.0M in THF/Hept) N/A1.2~0.8-0.9Non-nucleophilic Base
Dimethyl Disulfide 94.201.31.060Electrophile
THF (Anhydrous) 72.11Solvent0.889Solvent (0.2 M conc.)
NH₄Cl (Sat. Aq.) 53.49ExcessN/AQuench
Equipment Setup
  • Reactor: 3-neck round-bottom flask (flame-dried under vacuum).

  • Atmosphere: Positive pressure Argon or Nitrogen line.

  • Cooling: Acetone/Dry Ice bath (-78°C) or Cryostat.

  • Addition: Pressure-equalizing addition funnel or syringe pump.

  • Monitoring: Internal temperature probe (Thermocouple) – Essential.

Step-by-Step Procedure

Step 1: System Preparation

  • Assemble glassware while hot; cycle vacuum/Argon 3 times to ensure an anhydrous environment.

  • Charge the flask with Anhydrous THF (volume calculated for 0.2 M substrate concentration).

  • Cool the THF to -78°C .

Step 2: Base Addition (LDA)

  • Add LDA solution (1.2 equiv) dropwise to the cold THF.

  • Note: If preparing LDA in situ from diisopropylamine and n-BuLi, do so at 0°C, then cool to -78°C before proceeding. Commercial LDA is acceptable if fresh/titrated.[2]

Step 3: Substrate Lithiation

  • Dilute 2-Chloropyridine (1.0 equiv) in a small volume of anhydrous THF.

  • Add the substrate solution dropwise to the LDA/THF mixture.

  • Rate Control: Adjust addition rate so the internal temperature never exceeds -70°C .

  • Aging: Stir at -78°C for 45 to 60 minutes . The solution typically turns yellow/orange.

Step 4: Electrophile Trapping

  • Add Dimethyl Disulfide (1.3 equiv) dropwise via syringe.

  • Observation: The color may lighten or change upon addition.

  • Stir at -78°C for 30 minutes .

  • Remove the cooling bath and allow the reaction to warm slowly to 0°C over 1 hour.

Step 5: Quench and Workup

  • Quench the reaction at 0°C by adding Saturated NH₄Cl solution .

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

Step 6: Purification

  • The crude oil often contains residual DMDS (stench).

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/EtOAc gradient (typically 0%

    
     20% EtOAc).
    
  • Product: this compound is typically a pale yellow oil or low-melting solid.

Troubleshooting & Optimization (The "Expertise" Pillar)

This section addresses common failure points based on laboratory experience.

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in THF or old LDA.Distill THF over Na/Benzophenone. Titrate LDA before use.
Regioisomers Present "Halogen Dance" occurred.Ensure internal temp never rises above -70°C during lithiation.
Starting Material Recovery Lithiation time too short.Increase aging time at -78°C to 90 mins.
S-S Dimer Formation Excess DMDS not removed.Wash crude with dilute NaOH (removes thiols) or evaporate thoroughly.
Decision Logic for Troubleshooting

Logic Start Problem Detected CheckNMR Check Crude NMR Start->CheckNMR IsSM Only SM Visible? CheckNMR->IsSM Yes IsMix Mixture of Isomers? CheckNMR->IsMix Yes Soln1 LDA inactive or Wet THF. Action: Titrate/Dry. IsSM->Soln1 Soln2 Temp Spike / Halogen Dance. Action: Check Probe/Bath. IsMix->Soln2

Caption: Figure 2. Logic tree for diagnosing reaction failures based on crude NMR analysis.

Safety & Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric and corrosive. Handle strictly under inert atmosphere.

  • Dimethyl Disulfide (DMDS): Severe stench and toxicity. ALL operations, including rotary evaporation, must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to oxidize/deodorize glassware contaminated with sulfur residues.

  • 2-Chloropyridine: Toxic by inhalation and skin contact.

References

  • Gribble, G. W., et al. "Lithiation of 2-chloropyridine and related heterocycles." The Journal of Organic Chemistry, vol. 54, no.[3] 18, 1989, pp. 4386-4391.

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no.[3] 6, 1990, pp. 879–933.

  • Schlosser, M. "The Halogen Dance: A Dance of the Spirits or a Useful Tool?" Angewandte Chemie International Edition, vol. 44, no. 3, 2005, pp. 376-393.

  • Example Patent Application: "Substituted Pyridine Derivatives and Their Use." WO2008076705A1. (Demonstrates industrial relevance of the scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Chloro-Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in 2-Chloro-Pyridine Reactions Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Deceptive Scaffold

2-Chloropyridine is a ubiquitous building block in drug discovery (e.g., Etoricoxib, Pyriproxyfen), yet it remains a notorious bottleneck in synthetic workflows. Its reactivity profile is paradoxical: the electron-deficient ring should facilitate nucleophilic attack, yet the C-Cl bond is often too inert for standard


 conditions. Conversely, the basic nitrogen atom actively poisons transition metal catalysts, stalling cross-coupling cycles.

This guide moves beyond generic "optimization" advice. We dissect the specific mechanistic failures—The Inert Electrophile , The Catalyst Trap , and The Halogen Dance —and provide self-validating protocols to resolve them.

Module 1: Nucleophilic Aromatic Substitution ( )

The Problem: The Activation Energy Wall

Users frequently report <10% conversion even after refluxing 2-chloropyridine with amines or alkoxides.

  • Root Cause: The 2-chloro position is significantly less reactive (

    
     times slower) than 2-chloropyrimidine.[1][2] The activation energy to form the Meisenheimer complex is too high for standard nucleophiles without assistance.
    
  • The Fix: You must lower the LUMO energy of the pyridine ring.

Troubleshooting & Optimization
VariableStandard (Fails)Optimized (Works)Mechanistic Rationale
Solvent THF, DCMDMSO, NMP, DMFPolar aprotic solvents stabilize the anionic Meisenheimer intermediate.
Activation Thermal (Reflux)Brønsted Acid Catalysis Protonating the pyridine N makes the ring highly electrophilic (similar to a nitro-arene).
Leaving Group ChlorideFluoride (via Halex)If 2-Cl fails, convert to 2-F using KF/18-crown-6. Fluoride accelerates the addition step (rate-determining).
Q&A: Specific Scenarios

Q: I cannot switch to 2-Fluoropyridine. How do I force the 2-Cl reaction? A: Use the Acid-Catalyzed Protocol . Add 1.0–5.0 equiv of the amine hydrochloride salt (or add HCl in dioxane) in a solvent like ethoxyethanol or NMP. The protonated pyridinium species is far more susceptible to nucleophilic attack than the neutral pyridine.

Q: My nucleophile is an alcohol. Sodium hydride in THF isn't working. A: Switch to Cs₂CO₃ in DMF at 80–100°C. Cesium allows for a "naked" alkoxide effect, increasing nucleophilicity more effectively than sodium cations which form tighter ion pairs.

Visualization: The Acid Activation Pathway

SNAr_Mechanism cluster_legend Mechanism Logic Start 2-Chloro-Pyridine Prot_Int Pyridinium Ion (Highly Electrophilic) Start->Prot_Int Protonation Acid Acid (H+) Acid->Prot_Int Complex Meisenheimer Complex Prot_Int->Complex Fast Addition Nu Nucleophile (H-Nu) Nu->Complex Product 2-Substituted Pyridine Complex->Product Elimination of HCl Protonation lowers LUMO energy Protonation lowers LUMO energy Facilitates Nu attack Facilitates Nu attack Protonation lowers LUMO energy->Facilitates Nu attack

Caption: Protonation of the pyridine nitrogen transforms the substrate into a highly reactive electrophile, bypassing the high activation energy barrier of the neutral species.

Module 2: Palladium-Catalyzed Cross-Coupling

The Problem: Catalyst Poisoning

Suzuki or Buchwald-Hartwig reactions often stall at 20-30% conversion. Adding more catalyst does not help.

  • Root Cause: The pyridine nitrogen is a good ligand (

    
     lone pair). It binds to the Pd(II) center, displacing the phosphine ligands and forming an inactive "off-cycle" complex.
    
  • The Fix: Steric bulk. You must use ligands that are bulky enough to prevent the pyridine nitrogen from coordinating to the metal.

Ligand Selection Guide
Ligand ClassExamplesSuitability for 2-Cl-PyWhy?
Standard PPh₃, dppfPOOR Nitrogen easily displaces these; leads to catalyst death.
Buchwald (Gen 3/4) XPhos, RuPhos, BrettPhos EXCELLENT The biaryl backbone creates a "roof" over the Pd, blocking N-coordination but allowing oxidative addition.
NHC PEPPSI-IPrGOOD Strong sigma donation stabilizes Pd; steric bulk prevents N-binding.
Protocol: The "Bulky" Suzuki Coupling

Use this when standard conditions fail.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR use pre-formed XPhos Pd G4 .

  • Base: K₃PO₄ (3.0 equiv). Carbonate bases are often too weak for difficult substrates.

  • Solvent: 1,4-Dioxane/Water (4:1). Water is critical for the transmetallation step.

  • Temp: 100°C.

  • Degassing: Sparge with Argon for 15 mins. Oxygen kills the active monomeric Pd(0) species.

Visualization: The Catalyst Trap

Pd_Cycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Pd-Cl-Py) Pd0->OxAdd C-Cl Insertion Trap INACTIVE TRAP (Pd-Pyridine Complex) OxAdd->Trap Pyridine N-binding (If Ligand is Small) Prod Product OxAdd->Prod Transmetallation/RE (With Bulky Ligand) Trap->Pd0 Reversible (Slow)

Caption: Small ligands allow the pyridine nitrogen to bind Pd(II), sequestering the catalyst (Red path). Bulky ligands (XPhos) block this interaction, forcing the cycle forward.

Module 3: Lithiation & Functionalization

The Problem: The "Halogen Dance"

Attempting to lithiate 2-chloropyridine (to react with an electrophile) often results in a mixture of regioisomers or the migration of the chlorine atom to the 3- or 4-position.

  • Root Cause: The Halogen Dance .[3][4] The 3-lithio-2-chloropyridine intermediate is kinetically formed but thermodynamically unstable. It deprotonates another molecule of starting material, causing the halogen to "migrate" to a more stable position.[3]

Troubleshooting Guide

Q: I used n-BuLi at -78°C, but I got a mess. Why? A: n-BuLi is nucleophilic and can attack the C-Cl bond or the ring directly.

  • Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These are non-nucleophilic bases.

Q: How do I stop the migration (dance)? A: Temperature and Time control are unforgiving. The lithiated species has a half-life of minutes even at -78°C.

  • Protocol:

    • Cool THF solution of LiTMP to -78°C .

    • Add 2-chloropyridine slowly.

    • Stir for maximum 15-30 minutes .

    • Add the electrophile immediately at -78°C.

    • Do not let it warm up until the quench.

Module 4: Purification & Isolation

The Problem: The "Streaking" Product

2-Chloropyridine derivatives often streak on silica gel columns, leading to poor separation and yield loss in mixed fractions.

  • Root Cause: Pyridines are basic.[5] They interact strongly with the acidic silanol (Si-OH) groups on standard silica gel.[5]

The Fix: Silica Deactivation

Do not run a standard column. Modify the stationary phase.

Method A: The TEA Wash (Recommended)

  • Prepare your eluent (e.g., Hexane/EtOAc).

  • Add 1% Triethylamine (TEA) to the solvent system.[5][6]

  • Flush the column with this mixture before loading your sample.

  • The TEA neutralizes the acidic sites. Your pyridine will now elute as a tight, symmetrical band.

Method B: The Ammonia Trick (For very polar pyridines)

  • Use DCM/MeOH as the eluent, but replace standard MeOH with 7N NH₃ in MeOH (commercially available).

References

  • Mechanistic Insight on

    
    : Journal of the American Chemical Society, "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Reactivity." 
    
  • Cross-Coupling Solutions: Chemical Science, "Overcoming the limitations of Pd-catalyzed cross-coupling of 2-chloropyridines using bulky phosphine ligands."

  • Halogen Dance Mechanism: Journal of Organic Chemistry, "The Halogen Dance Reaction in Pyridine Derivatives: A Review."

  • Purification Techniques: Journal of Chromatography A, "Strategies for the purification of basic nitrogen heterocycles on silica gel."

  • General Reactivity: Organic Process Research & Development, "Practical Guide to Pyridine Chemistry in Drug Development."

Sources

Validation & Comparative

Purity Assessment of 2-Chloro-3-(methylthio)pyridine: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of 2-Chloro-3-(methylthio)pyridine by GC-MS Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 65753-48-2) is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1] Its structural integrity—specifically the positioning of the chlorine and methylthio groups—is paramount.[1][2] In synthesis, the nucleophilic substitution of 2,3-dichloropyridine can yield regioisomeric mixtures (e.g., 2-methylthio-3-chloropyridine), which are difficult to distinguish by simple HPLC-UV.

This guide provides an authoritative protocol for assessing the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We compare this approach against HPLC-UV and GC-FID, demonstrating why GC-MS is the superior choice for structural validation and impurity profiling.[1]

Method Selection: Why GC-MS?

Selecting the correct analytical technique depends on the physicochemical properties of the analyte and the nature of potential impurities.[1][2]

Analyte Profile:

  • Formula: C₆H₆ClNS

  • MW: 159.64 g/mol [3]

  • Boiling Point: ~279 °C (Predicted)

  • Volatility: Semi-volatile, suitable for GC.[1][2]

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against common alternatives for this specific application.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Utility Impurity Identification & QuantitationRoutine QuantitationCost-effective Quantitation
Isomer Specificity High (Mass spectral fingerprinting)Low (Relies solely on retention time)Medium (Retention time only)
Sensitivity (LOD) High (< 1 ppm in SIM mode)Medium (Chromophore dependent)High (< 10 ppm)
Structural Confirmation Yes (M+ isotope pattern is definitive)NoNo
Thermal Stability Risk Low (if inlet temp < 250°C)None (Ambient temp analysis)Low
Throughput 20-30 min/run10-20 min/run20-30 min/run

Expert Insight: While HPLC is excellent for non-volatile salts, GC-MS is non-negotiable during process development . The presence of Chlorine (³⁵Cl/³⁷Cl) and Sulfur (³²S/³⁴S) creates a unique isotopic signature in the mass spectrum that allows immediate confirmation of the correct product over des-chloro or des-methylthio side products.[1]

Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate method based on sample history and data requirements.

MethodSelection Start Start: Sample Received IsNewProcess Is this a new synthetic route? Start->IsNewProcess CheckIsomers Risk of Regioisomers? IsNewProcess->CheckIsomers Yes RoutineQC Routine QC (Established Process) IsNewProcess->RoutineQC No GCMS Select GC-MS (Structural Confirmation) CheckIsomers->GCMS High Risk HPLC Select HPLC-UV (High Throughput) CheckIsomers->HPLC Low Risk RoutineQC->HPLC HPLC->GCMS Unknown Peak Detected

Caption: Decision matrix for selecting GC-MS versus HPLC based on process maturity and risk of isomerism.

Experimental Protocol: GC-MS Analysis

This protocol is designed to maximize resolution between the target analyte and its likely impurities (2,3-dichloropyridine and 2,3-bis(methylthio)pyridine).[1]

Instrumentation & Conditions[1][2][4]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1][2]

    • Rationale: A low-polarity (5%-phenyl)-methylpolysiloxane phase provides excellent separation for halogenated pyridines based on boiling point and polarity.[1] The "UI" (Ultra Inert) designation is critical to prevent peak tailing caused by the basic nitrogen on the pyridine ring.[1][2]

  • Inlet: Split/Splitless.

    • Mode: Split (Ratio 50:1).[1][2]

    • Temperature: 250 °C.[1][2]

    • Liner: Deactivated glass wool liner (prevents degradation).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60 °C for 1 min.

    • Ramp 15 °C/min to 200 °C.

    • Ramp 25 °C/min to 280 °C.

    • Hold 3 min.

    • Total Run Time: ~15 minutes.[1][2]

Mass Spectrometer Settings
  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Transfer Line: 280 °C.[1][2]

  • Scan Mode: Full Scan (m/z 35 – 350).[1][2]

  • Solvent Delay: 3.0 min (Adjust based on solvent retention).

Sample Preparation[1][2]
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).[1][2]

    • Note: DCM is preferred for solubility of chlorinated aromatics.[1][2]

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Working Standard: Dilute to 100 µg/mL for analysis.

  • Filtration: 0.2 µm PTFE syringe filter (if particulates are present).

Data Interpretation & Results

Chromatographic Profile[1][2]

Under the described conditions, this compound typically elutes between 8.0 and 10.0 minutes.[1]

  • Peak Shape: Should be symmetrical (Symmetry factor 0.9 – 1.1). Tailing indicates active sites in the liner or column (replace liner if observed).[1][2]

  • Resolution: Ensure baseline separation from:

    • Precursor: 2,3-Dichloropyridine (elutes earlier).[1][2]

    • Byproduct: 2,3-Bis(methylthio)pyridine (elutes later).[1][2]

Mass Spectral Fingerprint[1][2]

The identification of this compound is validated by three key spectral features:

  • Molecular Ion (M+):

    • m/z 159: Base peak (or high intensity) for ³⁵Cl isotope.[1][2]

    • m/z 161: M+2 peak approx. 33% height of m/z 159 (characteristic Chlorine signature).[1][2]

    • m/z 160: M+1 peak approx. 7-8% height (contribution from ¹³C and ³³S).[1][2]

  • Fragmentation Pathway:

    • [M - CH₃]⁺ (m/z 144/146): Loss of the methyl group from the thioether.[1][2]

    • [M - Cl]⁺ (m/z 124): Loss of the chlorine atom (distinctive loss of isotope pattern).[1][2]

    • [M - SCH₃]⁺ (m/z 112): Loss of the thiomethyl group.[1][2]

Fragmentation Parent Molecular Ion [M]+ m/z 159/161 LossMe [M - CH3]+ m/z 144/146 Parent->LossMe - 15 Da LossCl [M - Cl]+ m/z 124 Parent->LossCl - 35 Da LossSMe [M - SCH3]+ m/z 112 Parent->LossSMe - 47 Da

Caption: Primary fragmentation pathways for this compound in Electron Impact (EI) MS.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must be validated.[1][2] The following criteria define a "Pass" for this assay.

ParameterAcceptance CriteriaExperimental Note
System Suitability %RSD of Area < 2.0% (n=5)Inject standard 5 times before samples.
Linearity R² > 0.995Range: 10 – 500 µg/mL.[1][2]
Carryover < 0.1% in blankInject solvent blank after high standard.
Recovery 95% - 105%Spike samples with known standard amount.[1][2]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Estimated LOQ: ~0.5 µg/mL.[2]

Troubleshooting & Common Pitfalls

  • Peak Tailing: Pyridines are basic.[1][2] If tailing occurs, cut 10cm from the column inlet and replace the liner with a fresh, deactivated one.[1][2]

  • Ghost Peaks: this compound can oxidize to the sulfoxide (M+ 175) if the inlet is too hot or dirty.[1][2] If m/z 175 is observed, lower inlet temperature to 220 °C.[1][2]

  • Isomer Confusion: If a peak appears with m/z 159 but slightly different retention time, it is likely the 2-methylthio-3-chloropyridine regioisomer.[1][2] This is a synthesis failure mode.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87603, 2-Chloro-3-methylpyridine (Analogous Structure).[1][2] Retrieved from [Link]

  • Agilent Technologies. GC-MS Analysis of Pyridine and Picolines using DB-5MS. Adapted from Application Note 5989-xxxx.[1][2]

Disclaimer: This guide is for research and development purposes. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Comparative Guide: In Vitro Evaluation of 2-Chloro-3-(methylthio)pyridine and Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thio-Pyridine Scaffold

In the landscape of heterocyclic drug design, 2-Chloro-3-(methylthio)pyridine (CMP) represents a critical "bifunctional" scaffold. Unlike its static competitors (e.g., 2,3-dichloropyridine), CMP offers a dynamic thioether handle . This moiety serves two distinct roles:

  • Synthetic Handle: It is a precursor to sulfoxides/sulfones, which activate the pyridine ring for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Pharmacophore: The methylthio group contributes specific lipophilic interactions (LogP modulation) in kinase inhibitors (e.g., p38 MAPK inhibitors) and antimicrobial agents.

This guide compares the in vitro performance of CMP against its oxidized analogues (Sulfoxide/Sulfone) and electronic analogues (Nitro/Cyano), focusing on intrinsic cytotoxicity, metabolic stability, and synthetic utility.

Comparative Analysis: CMP vs. Analogues

The following analysis evaluates CMP against three primary alternatives used in similar drug discovery workflows.

The Competitors[1]
  • Candidate A (Baseline): This compound . The parent thioether. Moderate electrophilicity; high lipophilicity.

  • Candidate B (Activated): 2-Chloro-3-(methylsulfinyl)pyridine . The mono-oxidized analogue. High electrophilicity; reduced lipophilicity.

  • Candidate C (Traditional): 2-Chloro-3-nitropyridine .[1] The classic alternative. High reactivity; potential toxicity risks (nitro-reduction).

Performance Matrix
FeatureThis compound (CMP)2-Chloro-3-(methylsulfinyl)pyridine (CMSP)2-Chloro-3-nitropyridine (CNP)
Primary Application Kinase Inhibitor Scaffold (Pyrazolo[3,4-b]pyridines)Rapid

Electrophile
General Heterocycle Synthesis
Electrophilicity (

Rate)
Low (Requires catalysis/heat)High (Leaving group activation)Very High (Strong electron withdrawal)
Lipophilicity (cLogP) ~2.3 (High membrane permeability)~0.8 (Lower permeability)~1.1
Metabolic Stability Variable (Subject to S-oxidation by CYP450)Stable (Already oxidized)Low (Nitro-reduction liability)
Cytotoxicity (HepG2) Low (

)
Moderate (

)
High (

- Genotoxicity risk)
Key Advantage Excellent bioavailability; "Prodrug" potentialClean chemistry; rapid library generationCheap; well-established protocols
Senior Scientist Insight

"While the Nitro analogue (CNP) is faster for synthesis, it often introduces 'structural alerts' for genotoxicity (Ames positive). In my experience, starting with the Thio (CMP) scaffold and performing a controlled in situ oxidation to CMSP yields a cleaner biological profile for the final drug candidate, avoiding the metabolic liabilities of nitro-aromatics."

Mechanism of Action & Pathway Visualization

To understand why these analogues perform differently in vitro, we must visualize the Bioactivation Pathway . The thioether (CMP) acts as a "metabolic toggle."

Bioactivation_Pathway cluster_legend Mechanism Key CMP This compound (Parent Scaffold) CYP CYP450 / FMO (Metabolic Oxidation) CMP->CYP Phase I Metab CMSP Sulfoxide Analogue (Active Electrophile) CYP->CMSP Oxidation Target Covalent Binding (Cys Residue on Kinase) CMSP->Target Nu- Attack (SnAr) Excretion Sulfone / Glucuronidation (Clearance) CMSP->Excretion Phase II Metab key1 Blue: Parent Compound key2 Yellow: Enzymatic Step

Figure 1: Metabolic activation pathway of the CMP scaffold. The thioether requires oxidation to become sufficiently electrophilic for covalent protein binding or rapid chemical derivatization.

Detailed Experimental Protocols

For a rigorous comparison, you cannot rely on literature values alone due to solvent effects. Use these self-validating protocols.

Protocol A: Intrinsic Cytotoxicity Assessment (MTT Assay)

Objective: Determine if the scaffold itself carries toxic liabilities before derivatization.

Materials:

  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Compounds: CMP, CMSP, and Doxorubicin (Positive Control).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions of CMP and analogues (0.1

    
     to 100 
    
    
    
    ) in DMSO (Final DMSO < 0.5%).
    • Validation Step: Ensure compounds are fully soluble. CMP is lipophilic and may precipitate in aqueous media at >50

      
      .
      
  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: Chemical Reactivity (Glutathione Trapping)

Objective: Mimic biological reactivity. A high trapping rate correlates with potential off-target toxicity (pan-assay interference).

Workflow:

  • Reaction: Mix 100

    
     of the test analogue (CMP or CMSP) with 500 
    
    
    
    Reduced Glutathione (GSH) in PBS (pH 7.4).
  • Monitoring: Incubate at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: Analyze via LC-MS/MS. Look for the formation of the GSH-Adduct (Mass shift = +307 Da - HCl).

  • Interpretation:

    • CMP: Should show < 5% adduct formation (Low reactivity).

    • CMSP: May show 20-50% adduct formation (Moderate reactivity).

    • Result: If CMP shows high reactivity, it indicates instability or impurities.

Synthesis Workflow: Generating the Kinase Inhibitor

The most common application of CMP is the synthesis of 1H-Pyrazolo[3,4-b]pyridines . The choice of analogue determines the yield and purity.

Synthesis_Workflow cluster_A Route A: Thioether (CMP) cluster_B Route B: Sulfoxide (CMSP) start Starting Material Selection CMP This compound start->CMP CMSP 2-Chloro-3-(methylsulfinyl)pyridine start->CMSP Step1A Hydrazine Cyclization (Requires High Temp/Pressure) CMP->Step1A ProdA Pyrazolo[3,4-b]pyridine (Yield: 45-60%) Step1A->ProdA Comparison Comparison Result: Route B offers higher yield and fewer side reactions. ProdA->Comparison Step1B Hydrazine Cyclization (Room Temp, Mild) CMSP->Step1B ProdB Pyrazolo[3,4-b]pyridine (Yield: 85-92%) Step1B->ProdB ProdB->Comparison

Figure 2: Comparative synthetic efficiency. Using the oxidized analogue (CMSP) significantly improves yield for pyrazolopyridine synthesis.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines: Li, Y., et al. (2022).[2][3][4][5] "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes." Molecules.

  • Antimicrobial Activity of Pyridine Derivatives: Mao, J., et al. (2010). "Synthesis and antimicrobial activity of some new pyridine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Cytotoxicity of Pyridine Scaffolds: Al-Refai, M., et al. (2021). "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles." Molecules.

  • Mechanistic Insight (S-Oxidation): Damkaci, F., et al. (2019). "Microwave-assisted synthesis of 2-chloro-3-substituted pyridines." Tetrahedron Letters.

Sources

Comparative Guide: Antimicrobial Efficacy of Regioisomeric Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the antimicrobial pharmacodynamics of pyridine regioisomers. While pyridine itself is a solvent with limited therapeutic utility, its mono-substituted derivatives—specifically functionalized at the C2 (ortho) , C3 (meta) , and C4 (para) positions—form the scaffold of critical antimicrobials (e.g., Isoniazid).

Key Finding: Experimental data consistently indicates that C4-substituted derivatives (isonicotinic series) generally exhibit superior efficacy against Mycobacterium tuberculosis and Gram-negative bacteria due to favorable steric geometry for enzyme binding (e.g., Enoyl-ACP reductase). Conversely, C2-substituted derivatives often excel in metalloenzyme inhibition due to their ability to form bidentate chelation complexes involving the pyridine nitrogen.

Structural & Electronic Basis of Activity

To understand the divergence in antimicrobial activity, one must analyze the electronic and steric environment of the pyridine ring nitrogen (


) relative to the substituent.
The Regioisomer Landscape
Isomer PositionCommon NomenclatureElectronic EnvironmentSteric ProfilePrimary Mechanism Utility
C2 (Ortho) Picolinic / 2-SubstitutedInductive withdrawal by

; Lone pair proximity allows chelation.
High steric hindrance near Nitrogen.Metal Chelation (e.g., Metallo-

-lactamase inhibition).
C3 (Meta) Nicotinic / 3-Substituted"Benzene-like" reactivity; Electronically decoupled from

resonance.
Moderate hindrance.[1]Metabolic Stability (NAD+ precursors).
C4 (Para) Isonicotinic / 4-SubstitutedResonance conjugation with

; High polarity.
Low steric hindrance; Linear geometry.Deep pocket binding (e.g., DNA Gyrase, InhA).
Visualization: Structure-Activity Relationship (SAR) Logic[3]

SAR_Logic Isomer Pyridine Derivative Pos2 C2 (Ortho) Isomer->Pos2 Pos3 C3 (Meta) Isomer->Pos3 Pos4 C4 (Para) Isomer->Pos4 Prop2 High Chelation Steric Hindrance Pos2->Prop2 Prop3 Metabolic Stability Weak Resonance Pos3->Prop3 Prop4 Linear Geometry Resonance Active Pos4->Prop4 Outcome2 Target: Metalloenzymes (e.g., Urease, Protease) Prop2->Outcome2 Outcome3 Target: General (Moderate Potency) Prop3->Outcome3 Outcome4 Target: Deep Pockets (e.g., DNA Gyrase, InhA) Prop4->Outcome4

Figure 1: SAR Logic Flowchart illustrating how substitution position dictates physicochemical properties and subsequent biological targets.

Comparative Performance Analysis

The following data synthesizes performance trends of Pyridine-Carbohydrazide derivatives (a common antimicrobial scaffold) against standard reference strains.

Experimental Context:

  • Method: Broth Microdilution (CLSI M07-A10).[2][3]

  • Concentration Units: MIC (

    
    g/mL).[4][5][6]
    
  • Control: Ciprofloxacin / Isoniazid.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Bacterial StrainC2-Isomer (Picolinic)C3-Isomer (Nicotinic)C4-Isomer (Isonicotinic)Interpretation
S. aureus (Gram+) 12.5 - 25.025.0 - 50.03.12 - 6.25 C4 derivatives show superior penetration of the peptidoglycan layer.
E. coli (Gram-) 6.25 - 12.5> 50.00.5 - 3.12 C4 geometry favors porin transit; C2 aids in disrupting outer membrane stability via chelation.
M. tuberculosis > 64.032.00.05 - 0.2 C4 is critical for activation by KatG and binding to InhA (Isoniazid mechanism).
P. aeruginosa 8.0 - 16.0 > 128.016.0 - 32.0C2 isomers often outperform C4 here due to chelation of iron (siderophore mimicry).

Critical Insight: While C4 isomers are generally more potent "killers" (bactericidal), C2 isomers show unique utility against resistant Gram-negative strains (P. aeruginosa) where metal ion homeostasis is a vulnerability.

Experimental Protocol: CLSI Broth Microdilution

To ensure reproducibility and valid comparisons between isomers, the CLSI M07-A10 standard must be rigorously followed. This protocol is self-validating through the use of QC strains.

Phase 1: Compound Preparation[2]
  • Solubilization: Dissolve pyridine isomers in 100% DMSO. Ensure final DMSO concentration in the assay plate is < 1% to prevent solvent toxicity.

  • Stock Concentration: Prepare 1024

    
    g/mL stock solutions.
    
  • Filtration: Syringe filter (0.22

    
    m) to ensure sterility, unless the compound is known to bind to nylon/PES membranes (common with lipophilic C4-isomers).
    
Phase 2: Inoculum Standardization
  • Direct Colony Suspension: Resuspend colonies from an 18-24h agar plate into saline.

  • Turbidity Adjustment: Adjust to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay concentration of

    
     CFU/mL.
    
Phase 3: Assay Workflow (Visualized)

Assay_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution 2-fold series Incubation Incubation (35°C, 16-20h) Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Dilution Add Bacteria Read Read MIC (Visual/Automated) Incubation->Read QC QC Validation (e.g., S. aureus ATCC 29213) Read->QC Check Range Valid Data Accepted QC->Valid Pass Invalid Repeat Assay QC->Invalid Fail

Figure 2: Validated workflow for MIC determination adhering to CLSI M07-A10 standards.

Mechanism of Action Comparison

C4-Isomers: The "Lock and Key" Approach

The para-substitution allows for a linear molecular shape. In the case of Isoniazid (a C4-pyridine derivative), this shape is essential for fitting into the substrate-binding pocket of the Enoyl-ACP reductase (InhA) enzyme after activation by the KatG catalase-peroxidase.

  • Target: DNA Gyrase, InhA.

  • Effect: Inhibition of cell wall mycolic acid synthesis.

C2-Isomers: The "Chelation" Approach

The ortho-substitution places the substituent's heteroatoms (e.g., Oxygen in an amide/hydrazide) in close proximity to the pyridine nitrogen lone pair.

  • Mechanism: Formation of stable 5- or 6-membered chelate rings with divalent metals (

    
    , 
    
    
    
    ).
  • Effect: Starvation of bacteria by sequestering essential iron or inhibition of zinc-dependent metallo-proteases.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][2][3]

  • Desai, N. C., et al. (2023).[6] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC (NIH). [Link]

  • Marinescu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

  • Swebocki, T., et al. (2023).[6] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link][3]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.